molecular formula C8H23F4N B1589689 Tetraethylammonium Fluoride Trihydrofluoride CAS No. 42539-97-9

Tetraethylammonium Fluoride Trihydrofluoride

Cat. No.: B1589689
CAS No.: 42539-97-9
M. Wt: 209.27 g/mol
InChI Key: HVDAPPODKZABKP-UHFFFAOYSA-M
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Description

Tetraethylammonium fluoride trihydrofluoride is a chemical compound with the molecular formula C8H20N·F·3HF. It is a colorless liquid at room temperature and is known for its use as a fluorinating agent in organic synthesis. This compound is particularly valued for its ability to introduce fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties .

Mechanism of Action

Target of Action

Tetraethylammonium Fluoride Trihydrofluoride is a synthetic, water-soluble compound . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Mode of Action

The mechanism of action of this compound is still being investigated . It is known that it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential therapeutic vasodilator .

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. Its known targets, such as autonomic ganglia and various ion channels, play crucial roles in numerous biochemical pathways, including nerve signal transmission and muscle contraction .

Pharmacokinetics

It is known to be a water-soluble compound , which suggests it could have good bioavailability.

Result of Action

The result of this compound’s action is the blocking of certain ion channels and autonomic ganglia . This can lead to various molecular and cellular effects, such as the inhibition of nerve signal transmission and muscle contraction .

Action Environment

This compound is stable in acidic environments and moderately soluble in organic solvents . Its action, efficacy, and stability may be influenced by various environmental factors, including pH and the presence of other solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium fluoride trihydrofluoride is typically synthesized by reacting tetraethylammonium hydroxide with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the safe handling of hydrofluoric acid, which is highly corrosive. The resulting product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and distillation columns. The process begins with the careful addition of hydrofluoric acid to a solution of tetraethylammonium hydroxide. The mixture is then heated to facilitate the reaction, and the product is distilled to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium fluoride trihydrofluoride primarily undergoes nucleophilic substitution reactions. It is used to replace leaving groups such as halides or sulfonates with fluoride ions. This compound can also participate in oxidation, methylation, and deuteration reactions .

Common Reagents and Conditions:

Major Products: The major products of reactions involving this compound are fluorinated organic compounds. These products are valuable in various fields, including pharmaceuticals and materials science .

Properties

IUPAC Name

tetraethylazanium;fluoride;trihydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.4FH/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;4*1H/q+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDAPPODKZABKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.F.F.F.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454669
Record name Tetraethylammonium Fluoride Trihydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42539-97-9
Record name Tetraethylammonium Fluoride Trihydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium Fluoride Trihydrofluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium Fluoride Trihydrofluoride
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Reactant of Route 2
Tetraethylammonium Fluoride Trihydrofluoride
Reactant of Route 3
Tetraethylammonium Fluoride Trihydrofluoride
Reactant of Route 4
Tetraethylammonium Fluoride Trihydrofluoride
Reactant of Route 5
Tetraethylammonium Fluoride Trihydrofluoride
Reactant of Route 6
Tetraethylammonium Fluoride Trihydrofluoride

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